molecular formula C21H24N4O2S B264845 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

Katalognummer B264845
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: CZWWHJXUCPWDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide, also known as CT-707, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide works by inhibiting the activity of a protein called polo-like kinase 4 (PLK4). PLK4 is involved in the regulation of cell division, and its overexpression has been observed in many types of cancer. By inhibiting PLK4, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been shown to have a selective inhibitory effect on PLK4, with minimal effects on other kinases. This selectivity is desirable for cancer therapy, as it reduces the risk of off-target effects. Additionally, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has good pharmacokinetic properties, meaning that it can be administered orally and has a long half-life in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide is its specificity for PLK4, which makes it a useful tool for studying the role of this protein in cancer biology. However, one limitation is that 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has not yet been extensively tested in vivo, meaning that its efficacy and safety in animal models and humans are not yet fully known.

Zukünftige Richtungen

There are several potential future directions for research on 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide in humans. Finally, the use of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, could be explored to determine whether it enhances the efficacy of these treatments.

Synthesemethoden

The synthesis of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with thionyl chloride and methylthiophene to yield the thieno[2,3-d]pyrimidine core. Finally, the amino group is introduced using a palladium-catalyzed amination reaction.

Wissenschaftliche Forschungsanwendungen

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Additionally, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect for cancer therapy.

Eigenschaften

Produktname

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

Molekularformel

C21H24N4O2S

Molekulargewicht

396.5 g/mol

IUPAC-Name

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H24N4O2S/c1-12-16-17(22)18(20(26)24-14-6-4-3-5-7-14)28-21(16)25-19(23-12)13-8-10-15(27-2)11-9-13/h8-11,14H,3-7,22H2,1-2H3,(H,24,26)

InChI-Schlüssel

CZWWHJXUCPWDFX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4)N

Kanonische SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.